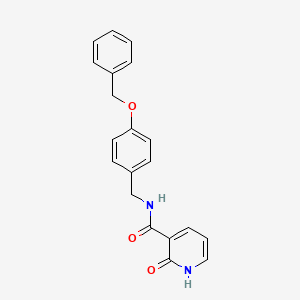
N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . The last synthetic step was performed under nucleophilic aromatic substitution conditions .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications
Chemical Synthesis and Reactivity
N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is involved in various chemical synthesis processes and exhibits diverse reactivity patterns. Medvedeva et al. (2009) reported the synthesis of 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles with varied substituents, analyzing the influence of different dimethylformamide acetals on yields in related reactions (Medvedeva et al., 2009). Britsun et al. (2009) explored the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating the compound's versatility in synthesis processes (Britsun et al., 2009).
Biological Activity and Pharmacological Potential
The compound's derivatives have shown potential biological activity. Batalha et al. (2019) investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a closely related compound, highlighting its significance in medicinal chemistry due to various associated pharmacological activities (Batalha et al., 2019). Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and examined their anticholinesterase activity, demonstrating the compound's relevance in exploring therapeutic avenues (Ghanei-Nasab et al., 2016).
Material Science and Photoluminescence
In material science, Ershov et al. (2015) explored the non-catalytic conversion of certain derivatives to produce fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, indicating the compound's utility in developing photoluminescent materials (Ershov et al., 2015).
Computational Chemistry and Molecular Modelling
Furthermore, computational chemistry and molecular modeling techniques have been applied to study the compound's derivatives, as seen in the work by Batalha et al. (2019), providing deeper insights into their chemical behavior and potential applications in drug design (Batalha et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
The exact mode of action of N-(4-(benzyloxy)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes .
Biochemical Pathways
The biochemical pathways affected by This compound If the compound does indeed target leukotriene a-4 hydrolase, it would affect the leukotriene synthesis pathway . This could result in downstream effects such as a reduction in inflammatory responses.
Properties
IUPAC Name |
2-oxo-N-[(4-phenylmethoxyphenyl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-18(7-4-12-21-19)20(24)22-13-15-8-10-17(11-9-15)25-14-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBASTWYAQELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
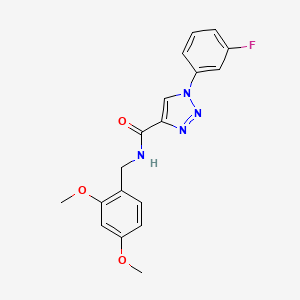
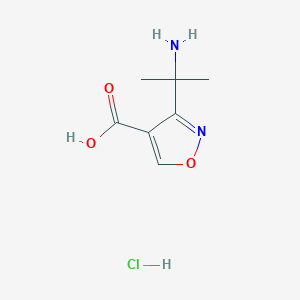
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2591802.png)
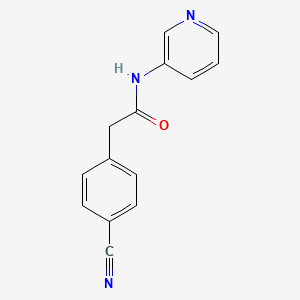

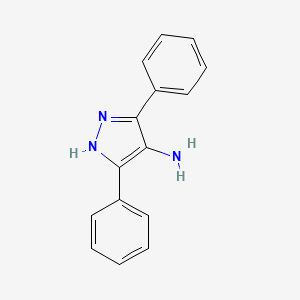
![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2591810.png)

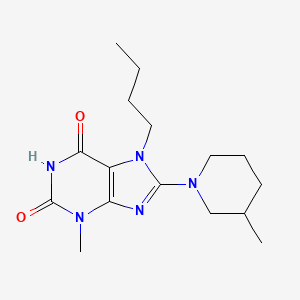
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide](/img/structure/B2591816.png)

![Methyl 3-[(4-methylphenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)
![N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591821.png)
![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)
